Cas no 2757891-14-6 (6-Methyl-3-nitropyridin-2-yl 4-methylbenzene-1-sulfonate)

6-Methyl-3-nitropyridin-2-yl 4-methylbenzene-1-sulfonate is a specialized sulfonate ester compound featuring a nitropyridine core and a toluenesulfonate moiety. This structure imparts reactivity suitable for applications in organic synthesis, particularly as an intermediate in the preparation of pharmaceuticals or agrochemicals. The electron-withdrawing nitro group enhances electrophilic character, facilitating nucleophilic substitution reactions, while the methyl substituents contribute to controlled steric and electronic effects. The compound's stability under standard conditions ensures reliable handling and storage. Its well-defined reactivity profile makes it valuable for constructing complex heterocyclic frameworks, offering synthetic chemists a versatile building block for targeted molecular design.
6-Methyl-3-nitropyridin-2-yl 4-methylbenzene-1-sulfonate structure
2757891-14-6 structure
商品名:6-Methyl-3-nitropyridin-2-yl 4-methylbenzene-1-sulfonate
CAS番号:2757891-14-6
MF:C13H12N2O5S
メガワット:308.309782028198
CID:5968869
PubChem ID:165761951

6-Methyl-3-nitropyridin-2-yl 4-methylbenzene-1-sulfonate 化学的及び物理的性質

名前と識別子

    • 2757891-14-6
    • EN300-37153059
    • 6-methyl-3-nitropyridin-2-yl 4-methylbenzene-1-sulfonate
    • 6-Methyl-3-nitropyridin-2-yl 4-methylbenzene-1-sulfonate
    • インチ: 1S/C13H12N2O5S/c1-9-3-6-11(7-4-9)21(18,19)20-13-12(15(16)17)8-5-10(2)14-13/h3-8H,1-2H3
    • InChIKey: OELWBIAXDKGNJX-UHFFFAOYSA-N
    • ほほえんだ: S(C1C=CC(C)=CC=1)(=O)(=O)OC1C(=CC=C(C)N=1)[N+](=O)[O-]

計算された属性

  • せいみつぶんしりょう: 308.04669266g/mol
  • どういたいしつりょう: 308.04669266g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 21
  • 回転可能化学結合数: 3
  • 複雑さ: 462
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 111Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.9

6-Methyl-3-nitropyridin-2-yl 4-methylbenzene-1-sulfonate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-37153059-1.0g
6-methyl-3-nitropyridin-2-yl 4-methylbenzene-1-sulfonate
2757891-14-6 95.0%
1.0g
$385.0 2025-03-18
Enamine
EN300-37153059-10.0g
6-methyl-3-nitropyridin-2-yl 4-methylbenzene-1-sulfonate
2757891-14-6 95.0%
10.0g
$1654.0 2025-03-18
Enamine
EN300-37153059-0.5g
6-methyl-3-nitropyridin-2-yl 4-methylbenzene-1-sulfonate
2757891-14-6 95.0%
0.5g
$370.0 2025-03-18
Enamine
EN300-37153059-0.05g
6-methyl-3-nitropyridin-2-yl 4-methylbenzene-1-sulfonate
2757891-14-6 95.0%
0.05g
$323.0 2025-03-18
Enamine
EN300-37153059-2.5g
6-methyl-3-nitropyridin-2-yl 4-methylbenzene-1-sulfonate
2757891-14-6 95.0%
2.5g
$754.0 2025-03-18
Enamine
EN300-37153059-5.0g
6-methyl-3-nitropyridin-2-yl 4-methylbenzene-1-sulfonate
2757891-14-6 95.0%
5.0g
$1115.0 2025-03-18
Enamine
EN300-37153059-0.1g
6-methyl-3-nitropyridin-2-yl 4-methylbenzene-1-sulfonate
2757891-14-6 95.0%
0.1g
$339.0 2025-03-18
Enamine
EN300-37153059-0.25g
6-methyl-3-nitropyridin-2-yl 4-methylbenzene-1-sulfonate
2757891-14-6 95.0%
0.25g
$354.0 2025-03-18

6-Methyl-3-nitropyridin-2-yl 4-methylbenzene-1-sulfonate 関連文献

6-Methyl-3-nitropyridin-2-yl 4-methylbenzene-1-sulfonateに関する追加情報

Introduction to 6-Methyl-3-nitropyridin-2-yl 4-methylbenzene-1-sulfonate (CAS No. 2757891-14-6)

6-Methyl-3-nitropyridin-2-yl 4-methylbenzene-1-sulfonate, identified by its Chemical Abstracts Service (CAS) number 2757891-14-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the class of nitropyridine derivatives, which are widely studied for their potential biological activities and structural diversity. The presence of both a nitro group and a sulfonate moiety in its molecular structure imparts unique chemical properties, making it a valuable scaffold for further chemical modifications and drug discovery applications.

The molecular structure of 6-Methyl-3-nitropyridin-2-yl 4-methylbenzene-1-sulfonate consists of a pyridine ring substituted with a methyl group at the 6-position and a nitro group at the 3-position, coupled with a phenyl ring that bears a methyl group at the 4-position and a sulfonate group at the 1-position. This arrangement creates a complex system of electronic and steric interactions that can influence its reactivity, solubility, and biological activity. The sulfonate group, in particular, enhances water solubility, which is a critical factor for pharmaceutical formulations designed for oral or injectable administration.

In recent years, there has been growing interest in nitropyridine derivatives due to their demonstrated efficacy in various pharmacological contexts. For instance, studies have shown that nitroaromatic compounds can exhibit anti-inflammatory, antimicrobial, and anticancer properties. The nitro group can serve as a pharmacophore, interacting with biological targets such as enzymes and receptors, while the sulfonate group can modulate pharmacokinetic profiles by improving bioavailability. The specific combination of these functional groups in 6-Methyl-3-nitropyridin-2-yl 4-methylbenzene-1-sulfonate makes it an intriguing candidate for further investigation.

One of the most compelling aspects of this compound is its potential as a lead molecule in drug development. Researchers have been exploring its derivatives to identify more potent and selective agents with improved therapeutic profiles. For example, modifications to the nitro group can alter its redox properties, which may enhance its bioactivity in treating oxidative stress-related diseases. Similarly, variations in the sulfonate moiety can fine-tune solubility and metabolic stability, critical factors for drug efficacy and safety.

The synthesis of 6-Methyl-3-nitropyridin-2-yl 4-methylbenzene-1-sulfonate involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The process typically begins with the nitration of a pyridine precursor, followed by functionalization at the desired positions using appropriate sulfonation agents. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions may also be employed to introduce additional substituents or to construct more complex molecular architectures.

From a computational chemistry perspective, 6-Methyl-3-nitropyridin-2-yl 4-methylbenzene-1-sulfonate has been subjected to extensive molecular modeling studies to predict its interactions with biological targets. These studies have provided insights into how the compound might bind to proteins or enzymes involved in disease pathways. For instance, docking simulations have suggested that the nitro group could interact with heme-containing enzymes such as cytochrome P450s, which are crucial in drug metabolism. Meanwhile, the sulfonate group might engage with negatively charged residues on the target protein surface, enhancing binding affinity.

The pharmacological evaluation of 6-Methyl-3-nitropyridin-2-yl 4-methylbenzene-1-sulfonate has revealed promising results in preclinical studies. In vitro assays have demonstrated its ability to inhibit certain inflammatory cytokines and enzymes associated with chronic diseases such as rheumatoid arthritis and neurodegeneration. Additionally, animal models have shown potential therapeutic effects in conditions like cancer and cardiovascular disease. These findings underscore the compound's significance as a starting point for developing novel therapeutics.

Regulatory considerations play a crucial role in advancing compounds like 6-Methyl-3-nitropyridin-2-yl 4-methylbenzene-1-sulfonate towards clinical applications. Compliance with Good Manufacturing Practices (GMP) is essential to ensure consistency and quality throughout the synthesis process. Furthermore, rigorous toxicological assessments are necessary to evaluate potential side effects before human trials can commence. Collaborative efforts between synthetic chemists, biologists, and regulatory experts are vital to navigate these challenges effectively.

The future directions for research on 6-Methyl-3-nitropyridin-2-yl 4-methylbenzene-1-sulfonate include exploring its mechanism of action in greater detail and identifying new derivatives with enhanced pharmacological properties. Innovations in synthetic methodologies may also enable the construction of more complex analogs with tailored functionalities. As our understanding of disease mechanisms evolves, so too will our ability to design molecules that precisely target pathological pathways.

In conclusion,6-Methyl-NitroPyridineSulfonylMethane (CAS No:2757891–14–6) stands out as a multifaceted compound with significant potential in pharmaceutical research。 Its unique structural features offer opportunities for developing innovative treatments across multiple therapeutic areas。 With continued investigation, this compound could pave the way for breakthroughs that improve human health outcomes worldwide。

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